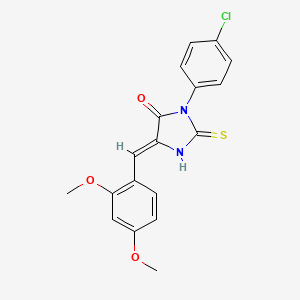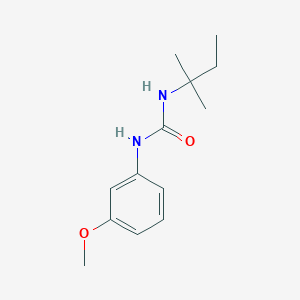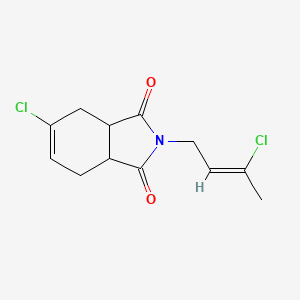![molecular formula C17H17ClN2O4 B5466193 4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5466193.png)
4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide, commonly known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research studies. MPPB is a selective antagonist of the 5-HT4 receptor, which is a subtype of serotonin receptor. The 5-HT4 receptor is primarily found in the gastrointestinal tract, and its activation has been shown to improve gastrointestinal motility and reduce symptoms of constipation. However, MPPB's potential application extends beyond the gastrointestinal tract, and
Mechanism of Action
MPPB's mechanism of action involves its selective antagonism of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor that is primarily found in the gastrointestinal tract. Its activation by serotonin leads to the release of various neurotransmitters and hormones that regulate gastrointestinal motility. By selectively blocking the 5-HT4 receptor, MPPB reduces gastrointestinal motility and can be used to study the role of this receptor subtype in various physiological processes.
Biochemical and Physiological Effects
MPPB's biochemical and physiological effects are primarily related to its selective antagonism of the 5-HT4 receptor. By blocking the receptor, MPPB reduces the release of various neurotransmitters and hormones that regulate gastrointestinal motility. This can lead to a reduction in gastrointestinal motility and an increase in colonic transit time. Additionally, MPPB has been shown to have potential therapeutic effects in the treatment of gastrointestinal disorders such as irritable bowel syndrome and gastroparesis.
Advantages and Limitations for Lab Experiments
MPPB's advantages for lab experiments include its selective antagonism of the 5-HT4 receptor, which allows researchers to study the role of this receptor subtype in various physiological processes. Additionally, MPPB has potential therapeutic effects in the treatment of gastrointestinal disorders, which makes it a valuable tool for drug discovery and development. However, MPPB's limitations for lab experiments include its complex synthesis method and potential toxicity, which requires careful handling of the chemical compound.
Future Directions
For MPPB research include further investigation of its potential therapeutic effects in the treatment of gastrointestinal disorders. Additionally, MPPB's role in the regulation of gastrointestinal motility and colonic transit time warrants further investigation. Finally, the development of new MPPB analogs with improved selectivity and reduced toxicity could lead to the development of new drugs for the treatment of gastrointestinal disorders.
Synthesis Methods
MPPB can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-chloro-2-nitroaniline, which is then reacted with 2-(4-methoxyphenoxy)propionic acid to form 4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzene-1,2-diamine. Finally, this intermediate compound is reacted with cyanogen bromide to form MPPB. The synthesis process is complex and requires careful handling of the chemicals involved.
Scientific Research Applications
MPPB's potential application in scientific research is vast. As a selective antagonist of the 5-HT4 receptor, MPPB can be used to study the role of this receptor subtype in various physiological processes. For example, MPPB has been used to investigate the role of the 5-HT4 receptor in the regulation of gastric emptying and colonic transit in animal models. Additionally, MPPB has been shown to have potential therapeutic effects in the treatment of gastrointestinal disorders such as irritable bowel syndrome and gastroparesis.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11(23-15-9-7-14(22-2)8-10-15)17(21)24-20-16(19)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCNVPOBWIIXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466115.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)


![ethyl [5-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5466165.png)
![N'-[1-(3',5'-dinitro-2,2'-bithien-5-yl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5466168.png)
amine hydrochloride](/img/structure/B5466169.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5466175.png)


![4-[4-(3-pyridinyloxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5466212.png)
![3-(1,3-benzodioxol-5-yl)-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5466216.png)